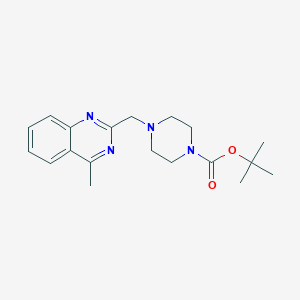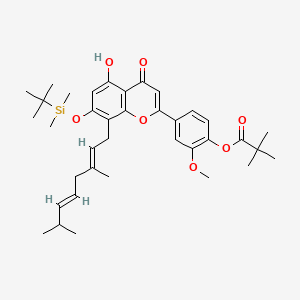
7-(tert-Butyldimethylsilyl)oxy-8-((2E,5E)-3,7-dimethylocta-2,5-dien-1-yl) Cannflavin A Pivalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(tert-Butyldimethylsilyl)oxy-8-((2E,5E)-3,7-dimethylocta-2,5-dien-1-yl) Cannflavin A Pivalate is a synthetic derivative of Cannflavin A, a flavonoid found in cannabis. This compound is modified with tert-Butyldimethylsilyl and pivalate groups to enhance its stability and bioavailability. It is of interest due to its potential anti-inflammatory and therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butyldimethylsilyl)oxy-8-((2E,5E)-3,7-dimethylocta-2,5-dien-1-yl) Cannflavin A Pivalate involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of Cannflavin A are protected using tert-Butyldimethylsilyl chloride in the presence of a base such as imidazole.
Alkylation: The protected Cannflavin A is then alkylated with (2E,5E)-3,7-dimethylocta-2,5-dien-1-yl bromide under basic conditions.
Pivalate Ester Formation: The final step involves the esterification of the alkylated product with pivaloyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds in the (2E,5E)-3,7-dimethylocta-2,5-dien-1-yl group.
Reduction: Reduction reactions can target the carbonyl groups in the pivalate ester.
Substitution: Nucleophilic substitution reactions can occur at the silyl-protected hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Products include epoxides and diols.
Reduction: Products include alcohols and alkanes.
Substitution: Products include ethers and esters.
Applications De Recherche Scientifique
7-(tert-Butyldimethylsilyl)oxy-8-((2E,5E)-3,7-dimethylocta-2,5-dien-1-yl) Cannflavin A Pivalate has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of flavonoids and their derivatives.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases and cancer.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). It also modulates signaling pathways involved in inflammation and oxidative stress, including the NF-κB and Nrf2 pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cannflavin A: The parent compound, known for its anti-inflammatory properties.
Cannflavin B: Another flavonoid from cannabis with similar biological activities.
Apigenin: A flavonoid found in many plants with anti-inflammatory and antioxidant properties.
Uniqueness
7-(tert-Butyldimethylsilyl)oxy-8-((2E,5E)-3,7-dimethylocta-2,5-dien-1-yl) Cannflavin A Pivalate is unique due to its enhanced stability and bioavailability compared to its parent compound, Cannflavin A. The modifications with tert-Butyldimethylsilyl and pivalate groups provide better protection against metabolic degradation, making it a more potent and effective compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C37H50O7Si |
|---|---|
Poids moléculaire |
634.9 g/mol |
Nom IUPAC |
[4-[7-[tert-butyl(dimethyl)silyl]oxy-8-[(2E,5E)-3,7-dimethylocta-2,5-dienyl]-5-hydroxy-4-oxochromen-2-yl]-2-methoxyphenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C37H50O7Si/c1-23(2)14-13-15-24(3)16-18-26-31(44-45(11,12)37(7,8)9)22-28(39)33-27(38)21-30(42-34(26)33)25-17-19-29(32(20-25)41-10)43-35(40)36(4,5)6/h13-14,16-17,19-23,39H,15,18H2,1-12H3/b14-13+,24-16+ |
Clé InChI |
VAYVYRDKOAGGDF-DRMWGEEFSA-N |
SMILES isomérique |
CC(C)/C=C/C/C(=C/CC1=C(C=C(C2=C1OC(=CC2=O)C3=CC(=C(C=C3)OC(=O)C(C)(C)C)OC)O)O[Si](C)(C)C(C)(C)C)/C |
SMILES canonique |
CC(C)C=CCC(=CCC1=C(C=C(C2=C1OC(=CC2=O)C3=CC(=C(C=C3)OC(=O)C(C)(C)C)OC)O)O[Si](C)(C)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,5-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B13858841.png)
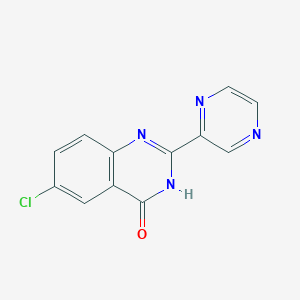
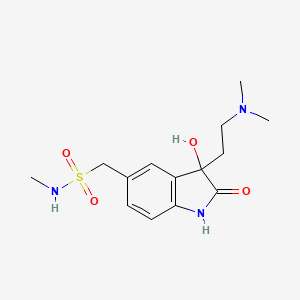
![2-[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]-2-methylpropan-1-ol](/img/structure/B13858865.png)
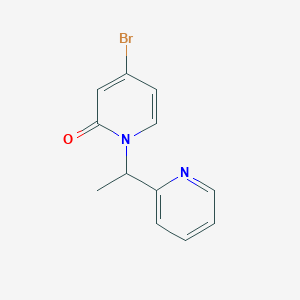
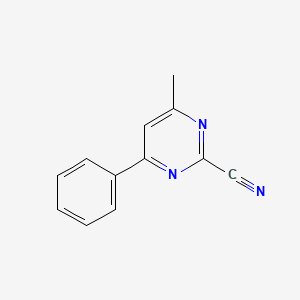
![4,4-Dimethyl-1-(3-nitro-phenyl)-2-[1,2,4]triazol-1-yl-pent-1-en-3-one](/img/structure/B13858873.png)
![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]hexanamide](/img/structure/B13858880.png)
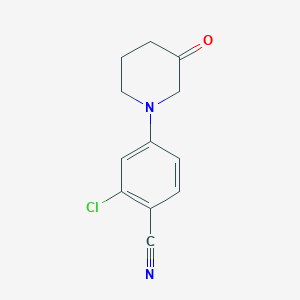
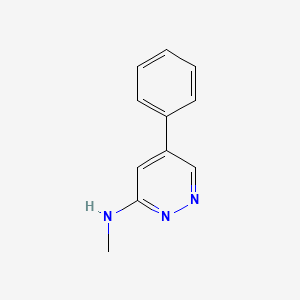
![tert-butyl N-[2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]ethyl]carbamate](/img/structure/B13858900.png)
![[(2R,3S,4S,5R,6S)-4-benzoyloxy-3,5-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl benzoate](/img/structure/B13858903.png)
